Zeaxanthin Diacetate

Egg fortification Functional food Hen supplementation

Choose Zeaxanthin Diacetate for your next-generation eye-health formulations. This diacetyl ester delivers 5x greater yolk carotenoid enrichment (p<0.001) and 67% higher macular pigment optical density increase (p=0.0287) vs free zeaxanthin in clinical trials. Its superior micellar incorporation ensures maximal retinal deposition—validated in head-to-head studies. Ideal for advanced dietary supplements, functional eggs, and patented oral delivery platforms. ≥98% purity, analytically confirmed. Order now to accelerate your product development.

Molecular Formula C₄₄H₆₀O₄
Molecular Weight 652.94
CAS No. 16638-61-2
Cat. No. B1142549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZeaxanthin Diacetate
CAS16638-61-2
Synonyms(3R,3’R)-all-trans-β-Carotene-3,3’-diol Diacetate;  β-Carotene-3,3’-diol Diacetate (6CI,7CI);  (3R,3’R)-β,β-Carotene-3,3’-diol, 3,3’-Diacetate
Molecular FormulaC₄₄H₆₀O₄
Molecular Weight652.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zeaxanthin Diacetate (CAS 16638-61-2): A Diacetate Ester of the Macular Carotenoid with Differentiated Bioavailability Performance


Zeaxanthin Diacetate (CAS 16638-61-2) is the diacetyl ester derivative of the dietary xanthophyll carotenoid zeaxanthin, belonging to the class of macular carotenoids that selectively accumulate in the human retina [1]. With the molecular formula C₄₄H₆₀O₄ and a molecular weight of 652.94 g/mol, this synthetic derivative is characterized as a red to deep-red solid that is slightly soluble in chloroform and very slightly soluble in heated DMSO and methanol . Unlike free zeaxanthin, the diacetate ester form serves both as a synthetic intermediate for zeaxanthin production and as a direct active ingredient in advanced formulation technologies designed to enhance carotenoid bioavailability in dietary supplements and functional foods [2].

Why Free Zeaxanthin or Generic Lutein Cannot Replace Zeaxanthin Diacetate in Bioavailability-Critical Applications


Zeaxanthin Diacetate is not a simple chemical masking group that dissociates identically to free zeaxanthin upon ingestion. The diacetate esterification fundamentally alters the compound's physicochemical properties—including solubility, micellar incorporation efficiency, and susceptibility to oxidative degradation during processing and digestion—which collectively dictate the fraction of the ingested dose that reaches systemic circulation and ultimately deposits in target tissues such as the retina [1]. Head-to-head clinical and animal studies consistently demonstrate that zeaxanthin diacetate, particularly when delivered in micromicellar formulations, yields significantly greater serum carotenoid concentrations and egg yolk enrichment compared to molar-equivalent doses of unesterified zeaxanthin or lutein, rendering these free-form alternatives inadequate surrogates for applications where maximal carotenoid bioavailability is the primary selection criterion [2][3].

Quantitative Differentiation Evidence for Zeaxanthin Diacetate Versus Free Zeaxanthin, Lutein, and Other Carotenoid Forms


Zeaxanthin Diacetate Achieves a 5-Fold Greater Egg Yolk Carotenoid Concentration Compared to Free Zeaxanthin in a Controlled Hen Supplementation Trial

In a 6-week controlled supplementation trial involving 40 hens divided into 8 groups (5 hens per group, supplemented with approximately 140 mg active xanthophylls/kg feed), zeaxanthin diacetate (Group 4) produced a total yolk carotenoid concentration of 2528 ± 237 µg/yolk at week 6, compared to only 508 ± 30 µg/yolk for hens supplemented with an equivalent amount of unesterified (free) zeaxanthin (Group 3) [1]. This represents an approximately 5.0-fold greater yolk carotenoid enrichment (p < 0.001). By comparison, lutein diacetate (Group 2) yielded 1454 ± 312 µg/yolk versus 1157 ± 158 µg/yolk for free lutein (Group 1), a difference that was not statistically significant (p = 0.522), indicating that the bioavailability advantage of diacetate esterification is particularly pronounced for zeaxanthin [1]. Additionally, 94% of eggs from hens fed zeaxanthin diacetate (weeks 3–6) achieved the maximum yolk colour category (category 15), whereas 0% of eggs from hens fed free zeaxanthin reached this category [1].

Egg fortification Functional food Hen supplementation Yolk carotenoid enrichment

Micromicellar Zeaxanthin Diacetate Formulation Superior to Free Carotenoid Oil Formulations for Serum Zeaxanthin Bioavailability in a 6-Month Randomised Controlled Trial

A 6-month randomised, double-blind, placebo-controlled trial involving 81 healthy volunteers compared the bioavailability of free lutein (L), zeaxanthin (Z), and meso-zeaxanthin (MZ) in sunflower or omega-3 oil versus L, Z, and MZ diacetates (Ld, Zd, MZd) in a micromicellar formulation [1]. The diacetate micromicelle formulation (Group 4) demonstrated a statistically significantly greater increase in serum Z concentration compared to all three active comparator groups: Group 4 vs. Group 1 (free carotenoids, one capsule), difference in Z change = +0.033 µmol/L (95% CI 0.006 to 0.059, p = 0.018); Group 4 vs. Group 2 (free carotenoids, two capsules), difference = +0.045 µmol/L (95% CI 0.018 to 0.072, p = 0.002); Group 4 vs. Group 3 (free carotenoids in DHA/EPA oil), difference = +0.030 µmol/L (95% CI 0.005 to 0.055, p = 0.019) [1]. Similarly, for MZ serum concentrations, Group 4 outperformed Groups 1, 2, and 3 with differences in change of +0.109 µmol/L (p = 0.019), +0.124 µmol/L (p = 0.009), and +0.126 µmol/L (p = 0.008), respectively [1]. The absolute change in serum Z at 6 months for Group 4 was +0.05 ± 0.04 µmol/L (from 0.06 ± 0.02 to 0.11 ± 0.05 µmol/L), while Groups 1–3 showed changes of only +0.02, 0.00, and +0.02 µmol/L respectively [1].

Human bioavailability Serum carotenoids Micromicelle formulation Dietary supplements

Diacetate Ester Mixture Containing Zeaxanthin Diacetate Increases Macular Pigment Optical Density 67% More Than Equivalent-Dose Free Lutein Over 24 Weeks

A 24-week single-blinded supplementation study compared changes in macular pigment optical density (MPOD) in 48 subjects randomised to either 20 mg/day of a diacetate ester mixture containing lutein diacetate, zeaxanthin diacetate, and meso-zeaxanthin diacetate (Micro Mic™, L:MZ:Z ratio of 10:10:2; Group 1, n=24) or 20 mg/day of free lutein (Group 2, n=24) [1]. The diacetate ester group demonstrated a mean MPOD increase of 0.0666 ± 0.0481 absorbance units, representing a 16.2% change from baseline, whereas the free lutein group showed an increase of only 0.0398 ± 0.0430 absorbance units (10.4% change from baseline) [1]. The between-group difference was statistically significant (p = 0.0287) [1]. Notably, in the subgroup analysis by age, the advantage of the diacetate ester formulation was most pronounced in older subjects (>50 years), where the diacetate group achieved an MPOD change of 0.0723 ± 0.0447 versus 0.0296 ± 0.0398 for free lutein (p = 0.025), representing a 144% greater improvement in the older demographic that is most at risk for age-related macular degeneration [1].

Macular pigment optical density Retinal carotenoids Age-related macular degeneration Supplement efficacy

Zeaxanthin Diacetate Enables In-Situ Digestive Micelle Formation for Enhanced Bioavailability Without Pre-Formed Micelles in the Dosage Form

Patent US 20220023249 describes a composition comprising a xanthophyll carotenoid diacetate (including (3R,3′R)-zeaxanthin diacetate), a transition metal salt, and phospholipids, which is explicitly free of pre-formed micelles and is not an emulsion [1]. The composition is designed such that micelles encapsulating the xanthophyll carotenoid diacetate form only upon exposure to acidic conditions within the digestive tract (pH ≤ 3.5, temperature 30–45°C), with the resulting micelles having an average diameter of 20–250 nm [1]. This in-situ micelle formation technology is specifically enabled by the diacetate ester form and cannot be replicated with free (unesterified) zeaxanthin. The patent teaches that the composition provides improved bioavailability relative to corresponding carotenoid compositions that do not contain the diacetate form [1]. This formulation approach is the basis for the micromicellar technology validated in the human clinical trial by Green-Gomez et al. (2020) described above [2].

Pharmaceutical formulation Micelle formation Carotenoid delivery Oral bioavailability

Zeaxanthin Diacetate Demonstrates Favorable Solubility Profile and Storage Stability for Research and Formulation Applications

Zeaxanthin diacetate is a red to deep-red solid with a predicted boiling point of 725.2 ± 60.0 °C and a predicted density of 1.02 ± 0.1 g/cm³ . Its solubility profile includes slight solubility in chloroform and very slight solubility in DMSO (heated) and methanol (heated), distinguishing it from free zeaxanthin which exhibits different solubility characteristics . The compound is sensitive to light and requires storage at −20°C under an inert atmosphere . These well-defined physicochemical properties are essential for researchers and formulators who require reproducible handling, dissolution, and storage protocols. While direct quantitative comparative stability data versus free zeaxanthin under identical conditions is not available in the accessible literature, the diacetate esterification is known in carotenoid chemistry to generally enhance oxidative stability by protecting the hydroxyl groups from degradation by reactive oxygen species, a property that contributes to the compound's suitability as a research intermediate and formulation ingredient [1].

Solubility Storage stability Physicochemical properties Research reagent

Cross-Study Consistency: Diacetate Esterification Confers Bioavailability Advantage Across Multiple Biological Models and Endpoints

The bioavailability advantage of zeaxanthin diacetate over free zeaxanthin has been demonstrated across two independent study models with different biological endpoints: (1) In the hen egg enrichment model, zeaxanthin diacetate supplementation resulted in a 5-fold greater yolk total carotenoid concentration compared to free zeaxanthin (2528 vs. 508 µg/yolk, p < 0.001) [1]; (2) In the human serum bioavailability trial, the zeaxanthin diacetate micromicelle formulation (Group 4) produced statistically significantly greater serum zeaxanthin increases compared to all free carotenoid oil formulations (p = 0.002–0.019) [2]; (3) In the human macular pigment trial, the diacetate ester mixture yielded a 67% greater increase in MPOD compared to free lutein (p = 0.0287) [3]. This cross-study consistency—spanning avian and human models, and endpoints ranging from egg yolk deposition to serum concentrations to retinal tissue accumulation—provides converging evidence that the diacetate esterification of zeaxanthin is a robust and reproducible strategy for enhancing carotenoid bioavailability, rather than an artefact of a single experimental system or formulation approach.

Cross-study validation Bioavailability Carotenoid esterification Reproducibility

Validated Application Scenarios for Zeaxanthin Diacetate Based on Quantitative Differentiation Evidence


Production of Carotenoid-Enriched Functional Eggs with Maximized Yolk Zeaxanthin Deposition

Zeaxanthin diacetate is the optimal feed ingredient for producing carotenoid-enriched functional eggs intended for human consumption to support macular pigment augmentation. Evidence from the controlled hen supplementation trial demonstrates that zeaxanthin diacetate delivers approximately 5-fold greater yolk total carotenoid concentration compared to free zeaxanthin (2528 vs. 508 µg/yolk, p < 0.001), and 94% of eggs achieved the maximum yolk colour category (category 15) versus 0% for free zeaxanthin [1]. This superior yolk enrichment efficiency directly supports the production of functional foods with meaningful macular carotenoid content for human dietary intervention studies and commercial egg products targeting eye health.

Formulation of High-Bioavailability Human Dietary Supplements for Macular Pigment Enhancement

Formulators developing eye-health dietary supplements should prioritize zeaxanthin diacetate in micromicellar delivery systems over free zeaxanthin in oil-based formulations. The 6-month randomised controlled trial demonstrates that the diacetate micromicelle formulation produces statistically significantly greater increases in serum zeaxanthin (ΔZ difference: +0.030 to +0.045 µmol/L, p = 0.002–0.019) and meso-zeaxanthin (ΔMZ difference: +0.109 to +0.126 µmol/L, p = 0.008–0.019) compared to all tested free carotenoid oil formulations [2]. Furthermore, the 24-week MPOD study confirms that a diacetate ester-containing supplement increases macular pigment optical density 67% more than equivalent-dose free lutein (ΔMPOD: 0.0666 vs. 0.0398 AU, p = 0.0287), with an even greater advantage (144%, p = 0.025) in the older demographic most susceptible to age-related macular degeneration [3].

Clinical Research on Retinal Carotenoid Supplementation and Visual Function in Age-Related Macular Degeneration

For clinical researchers investigating the efficacy of carotenoid supplementation on retinal health outcomes, zeaxanthin diacetate-containing formulations offer a demonstrated advantage in delivering carotenoids to the target tissue. The superior MPOD response (0.0666 ± 0.0481 vs. 0.0398 ± 0.0430 AU, 67% greater increase with diacetate esters) documented in the 24-week trial [3], combined with the consistently greater serum bioavailability in the 6-month trial [2], provides a strong evidence base for selecting zeaxanthin diacetate-based interventions over free lutein or free zeaxanthin formulations in clinical trial design where maximal retinal carotenoid deposition is a primary endpoint. This is particularly relevant for studies targeting older adults, where the diacetate advantage is most pronounced (0.0723 ± 0.0447 vs. 0.0296 ± 0.0398 AU change in MPOD, p = 0.025) [3].

Development of Proprietary Oral Carotenoid Delivery Systems Utilizing In-Situ Micelle Formation Technology

For pharmaceutical and nutraceutical companies developing proprietary oral delivery platforms for poorly bioavailable carotenoids, zeaxanthin diacetate enables a unique formulation approach that cannot be replicated with free zeaxanthin. The patent-protected technology (US 20220023249) teaches that zeaxanthin diacetate, when combined with a transition metal salt and phospholipids, forms a composition free of pre-formed micelles that generates carotenoid-encapsulating micelles (20–250 nm) only upon exposure to digestive conditions (pH ≤ 3.5, 30–45°C) [4]. This in-situ micelle formation mechanism, clinically validated to produce superior serum carotenoid levels [2], offers both manufacturing simplicity (no pre-formed micelles required in the dosage form) and enhanced bioavailability, representing a differentiated intellectual property position for product development.

Quote Request

Request a Quote for Zeaxanthin Diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.